ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1796969-41-9
VCID: VC11901465
InChI: InChI=1S/C14H20N2O3/c1-3-18-14(17)16-9-7-12(8-10-16)19-13-6-4-5-11(2)15-13/h4-6,12H,3,7-10H2,1-2H3
SMILES: CCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate

CAS No.: 1796969-41-9

Cat. No.: VC11901465

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate - 1796969-41-9

Specification

CAS No. 1796969-41-9
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name ethyl 4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxylate
Standard InChI InChI=1S/C14H20N2O3/c1-3-18-14(17)16-9-7-12(8-10-16)19-13-6-4-5-11(2)15-13/h4-6,12H,3,7-10H2,1-2H3
Standard InChI Key DQTLDQNHDZTJST-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C
Canonical SMILES CCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two heterocyclic systems:

  • A piperidine ring (six-membered saturated nitrogen-containing ring) functionalized with an ethyl carboxylate group at the nitrogen atom.

  • A 6-methylpyridin-2-yl group (aromatic six-membered ring with a nitrogen atom and a methyl substituent at the 6-position) linked via an ether oxygen to the piperidine’s 4-position.

The IUPAC name, ethyl 4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxylate, reflects this connectivity .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC14H20N2O3\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_3
Molecular Weight264.32 g/mol
SMILES NotationCCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C
InChI KeyDQTLDQNHDZTJST-UHFFFAOYSA-N

The compound’s lipophilicity (predicted logP ~2.72) and polar surface area (~81.29 Ų) suggest moderate membrane permeability, aligning with its potential as a bioactive molecule .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step protocols to construct the ether linkage and introduce substituents:

Ether Bond Formation

A common strategy employs Mitsunobu reactions or nucleophilic aromatic substitution (SNAr) to connect the piperidine and pyridine moieties:

  • Example: Reacting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 6-methylpyridin-2-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .

  • Alternative: Using potassium carbonate in dimethylformamide (DMF) to facilitate SNAr between a piperidine mesylate and a pyridinol derivative .

Optimization Challenges

  • Yield Variability: Reactions involving sterically hindered intermediates (e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) may yield 60–95% depending on conditions .

  • Purification: Silica gel chromatography is frequently required due to byproduct formation .

Biological and Pharmacokinetic Considerations

In Vitro Profiling

  • Cellular Permeability: Predicted high GI absorption (LogP ~2.72) but low blood-brain barrier penetration .

  • Metabolic Stability: Ester groups may undergo hydrolysis by carboxylesterases, necessitating prodrug strategies .

Future Research Directions

Synthetic Chemistry

  • Catalyst Development: Explore palladium-catalyzed cross-couplings to improve ether bond formation efficiency .

  • Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in SNAr reactions .

Biological Evaluation

  • Target Deconvolution: Use affinity-based proteomics to identify binding partners.

  • Disease Models: Test efficacy in models of metabolic disorders (e.g., diabetes) and infectious diseases (e.g., malaria) .

Formulation Strategies

  • Prodrug Design: Mask the carboxylate as a tert-butyl ester to enhance oral bioavailability .

  • Nanoparticle Delivery: Improve solubility using lipid-based carriers .

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